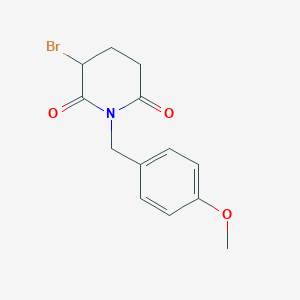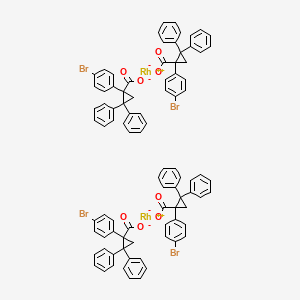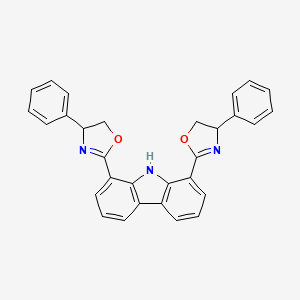![molecular formula C14H13FN4S B12500719 6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12500719.png)
6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is a heterocyclic compound that features an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a 4-fluorophenyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with chloroacetic acid to form the imidazo[2,1-b][1,3,4]thiadiazole core. Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine
- 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
Uniqueness
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is unique due to its specific substitution pattern and the presence of both the imidazo[2,1-b][1,3,4]thiadiazole core and the pyrrolidine ring. This combination of structural features contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13FN4S |
|---|---|
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-2-pyrrolidin-1-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13FN4S/c15-11-5-3-10(4-6-11)12-9-19-13(16-12)20-14(17-19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
Clave InChI |
WSSNJICRKQCTDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B12500646.png)
![ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate](/img/structure/B12500647.png)
![N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride](/img/structure/B12500654.png)

![5,6-dimethyl-3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12500668.png)
![{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile](/img/structure/B12500673.png)
![Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B12500679.png)
![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500724.png)
